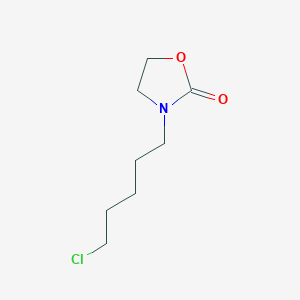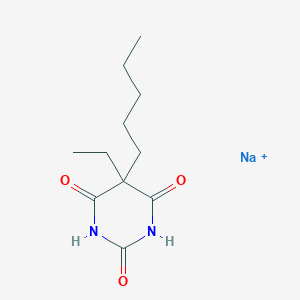
5-Ethyl-5-pentyl-barbituric acid, NA. derivative
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-5-pentyl-barbituric acid, NA. derivative is a barbituric acid derivative. Barbituric acid derivatives have been widely studied for their pharmacological properties, particularly as central nervous system depressants. These compounds have applications in medicine, particularly as sedatives and anticonvulsants .
Méthodes De Préparation
The synthesis of 5-Ethyl-5-pentyl-barbituric acid involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions. The reaction typically requires a base such as sodium hydroxide to deprotonate the barbituric acid, followed by the addition of ethyl and pentyl halides to introduce the ethyl and pentyl groups at the 5-position of the barbituric acid ring . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
5-Ethyl-5-pentyl-barbituric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of alcohols.
Applications De Recherche Scientifique
5-Ethyl-5-pentyl-barbituric acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules in organic synthesis.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: Its derivatives are explored for their potential as sedatives, anticonvulsants, and anesthetics.
Industry: It is used in the development of pharmaceuticals and as a precursor for other chemical compounds
Mécanisme D'action
The mechanism of action of 5-Ethyl-5-pentyl-barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect .
Comparaison Avec Des Composés Similaires
5-Ethyl-5-pentyl-barbituric acid can be compared with other barbituric acid derivatives such as phenobarbital and pentobarbital. While phenobarbital is widely used as an anticonvulsant, pentobarbital is primarily used as a sedative and anesthetic. The unique structural features of 5-Ethyl-5-pentyl-barbituric acid, such as the presence of both ethyl and pentyl groups, may confer distinct pharmacological properties compared to its analogs .
Similar Compounds
- Phenobarbital
- Pentobarbital
- Secobarbital
- Amobarbital
Propriétés
Numéro CAS |
5432-29-1 |
|---|---|
Formule moléculaire |
C11H18N2NaO3+ |
Poids moléculaire |
249.26 g/mol |
Nom IUPAC |
sodium;5-ethyl-5-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3.Na/c1-3-5-6-7-11(4-2)8(14)12-10(16)13-9(11)15;/h3-7H2,1-2H3,(H2,12,13,14,15,16);/q;+1 |
Clé InChI |
FDHIKBWWIUGRPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1(C(=O)NC(=O)NC1=O)CC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



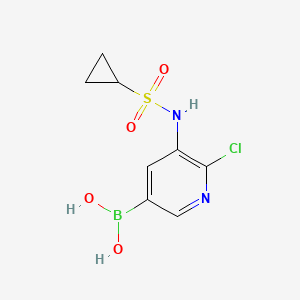
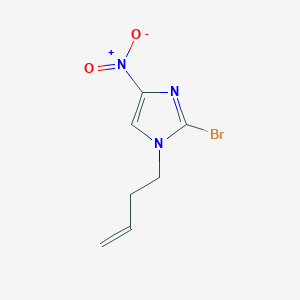

![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
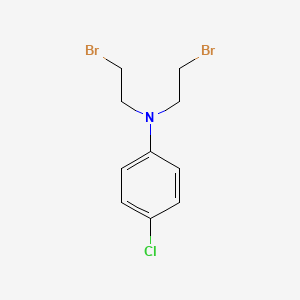
![Boc-(s)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13996564.png)
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)

![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)
